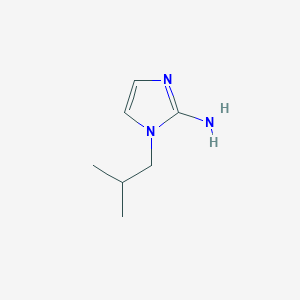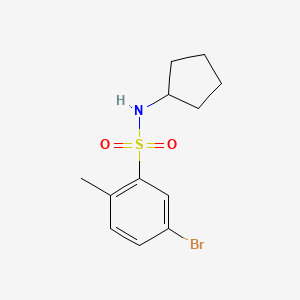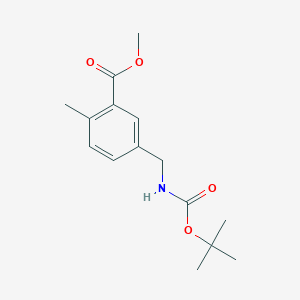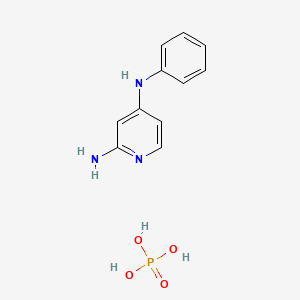
N4-Phenyl-2,4-pyridinediamine phosphate
説明
“N4-Phenyl-2,4-pyridinediamine phosphate” is a chemical compound with the CAS Number: 1184185-05-4 . Its molecular weight is 283.22 and its linear formula is C11H14N3O4P . The IUPAC name for this compound is phosphoric acid compound with N4-phenyl-2,4-pyridinediamine (1:1) .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11N3.H3O4P/c12-11-8-10 (6-7-13-11)14-9-4-2-1-3-5-9;1-5 (2,3)4/h1-8H, (H3,12,13,14); (H3,1,2,3,4) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 283.22 . Its linear formula is C11H14N3O4P . The IUPAC name for this compound is phosphoric acid compound with N4-phenyl-2,4-pyridinediamine (1:1) .科学的研究の応用
Enzyme Activity Measurement
N4-Phenyl-2,4-pyridinediamine phosphate is relevant in the field of biochemistry for the measurement of enzyme activity. For instance, it has been utilized in the estimation of plasma phosphatase by determining hydrolyzed phenol with amino-antipyrine. This methodology is significant for understanding enzymatic reactions involving phosphatases, which are enzymes that remove phosphate groups from molecules (Kind & King, 1954).
Biosensing and Immunoassays
The compound plays a critical role in the development of biosensors and immunoassays. For example, a bienzyme electrode incorporating alkaline phosphatase for the amperometric determination of phosphate was designed to detect phenyl phosphate via enzymatically generated phenol. Such biosensors offer high sensitivity and specificity, making them valuable tools in clinical diagnostics and environmental monitoring (Cosnier et al., 1998).
Drug Discovery and Molecular Probes
In drug discovery and the development of molecular probes, derivatives of this compound have been synthesized to explore their biological activities. For example, 4-alkyloxyimino derivatives of uridine-5′-triphosphate have been evaluated as agonists for P2Y receptors, indicating the potential of this compound derivatives in therapeutic applications and as tools for studying receptor pharmacology (Jayasekara et al., 2014).
Environmental Studies
Research on this compound derivatives also extends to environmental studies, where their interactions and effects on biological systems are investigated. For instance, the synthesis and evaluation of organophosphorous phenyl phosphates have been carried out to understand their dye/protein interactions and antimicrobial properties, which could have implications for environmental pollution and remediation strategies (Duan et al., 2021).
Mechanistic Studies
Mechanistic studies involving this compound derivatives are crucial for understanding the chemical and biological processes they undergo. For example, the kinects and mechanistic study of hydrolysis of mono 4-chloro, 3-methyl phenyl phosphate in acidic medium provide insights into the stability and degradation pathways of these compounds, which is essential for their application in various fields (Teli et al., 2017).
Safety and Hazards
特性
IUPAC Name |
4-N-phenylpyridine-2,4-diamine;phosphoric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.H3O4P/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9;1-5(2,3)4/h1-8H,(H3,12,13,14);(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWAAQHWNBBZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC=C2)N.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57266589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



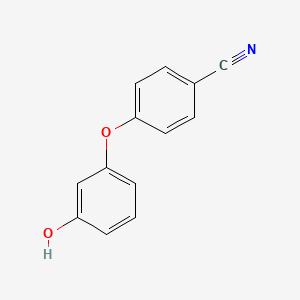
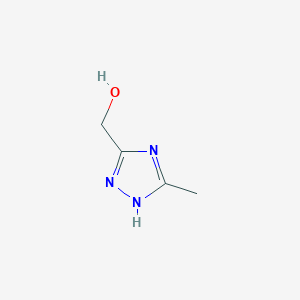
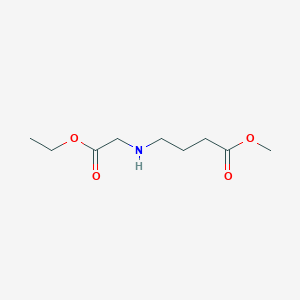

![{4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol](/img/structure/B3088207.png)
![4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3088216.png)




